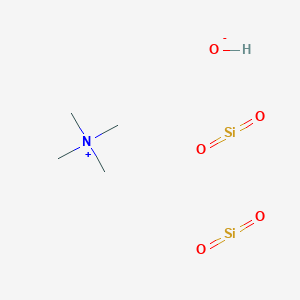
3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . It is known for its unique structure, which includes a hydroxyethyl group attached to a phenylethyl moiety, further linked to a methylcarbamate group. This compound has various applications in scientific research and industry due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate typically involves the reaction of 3-(1-hydroxyethyl)phenylethylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The phenylethyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-(1-oxoethyl)phenylethyl(methyl)carbamate.
Reduction: Regeneration of this compound.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylethyl moiety can interact with aromatic residues in proteins, affecting their activity. The methylcarbamate group can undergo hydrolysis, releasing active intermediates that modulate biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-Hydroxyethyl)phenylethylcarbamate: Lacks the methyl group, resulting in different chemical properties.
3-(1-Hydroxyethyl)phenylethyl(methyl)urea: Contains a urea group instead of a carbamate group, leading to different reactivity.
3-(1-Hydroxyethyl)phenylethyl(methyl)amine: Lacks the carbamate group, affecting its biological activity
Uniqueness
3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C12H16NO3- |
|---|---|
Poids moléculaire |
222.26 g/mol |
Nom IUPAC |
N-[2-[3-(1-hydroxyethyl)phenyl]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C12H17NO3/c1-9(14)11-5-3-4-10(8-11)6-7-13(2)12(15)16/h3-5,8-9,14H,6-7H2,1-2H3,(H,15,16)/p-1 |
Clé InChI |
YCMLSJUGIADWBI-UHFFFAOYSA-M |
SMILES canonique |
CC(C1=CC=CC(=C1)CCN(C)C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-[[(E)-2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-1H-indole-2-carboxylate](/img/structure/B12340768.png)
![(E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine](/img/structure/B12340770.png)

![3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde](/img/structure/B12340775.png)
![2-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-6-yloxy)-pyrimidine-5-carboxylic acid methyl ester](/img/structure/B12340783.png)

![8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol](/img/structure/B12340790.png)
![4-O-[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12340794.png)

![N-[(Z)-3-[(2E)-2-(dimethylaminomethylidene)hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B12340814.png)


![5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide](/img/structure/B12340838.png)
![(E)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B12340858.png)
